molecular formula C27H32O16 B1673983 Hydroxysafflor Yellow A CAS No. 78281-02-4

Hydroxysafflor Yellow A

Cat. No. B1673983
CAS RN: 78281-02-4
M. Wt: 612.5 g/mol
InChI Key: LIPJRCGLQNIXGO-ONZBGLOFSA-N
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Description

Hydroxysafflor Yellow A (HSYA) is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .


Physical And Chemical Properties Analysis

HSYA is known to have chemical instability and low bioavailability, which have been severely hampering its clinical applications during the treatment of cardiovascular and cerebrovascular disease .

Scientific Research Applications

Cardioprotective and Antihypertensive Effects

HSYA has demonstrated beneficial effects in attenuating left ventricular remodeling and cardiac hypertrophy induced by pressure overload in rats, possibly through mechanisms involving the inhibition of cell apoptosis and suppression of metalloproteinases expression (Wang et al., 2014). Additionally, its role in ischemia-reperfusion (I/R) injury suggests a cardioprotective action primarily via the Akt/hexokinase II pathway, independent of the ERK/GSK-3β pathway (Min & Wei, 2017).

Neuroprotective Effects

HSYA has been reported to protect rat brains against ischemia-reperfusion injury by its antioxidant action (Wei et al., 2005) and improve learning and memory in rats with cerebral ischemia reperfusion-induced cognitive impairment by recovering synaptic plasticity in the hippocampus (Yu et al., 2018).

Anti-inflammatory and Immunomodulatory Actions

HSYA exhibits significant anti-inflammatory effects, as seen in models of cerebral ischemia where it suppressed inflammatory responses and reduced the expression of pro-inflammatory cytokines, suggesting a potential mechanism involving the inhibition of NF-kappaB activation (Ye & Gao, 2008).

Anticancer Properties

Investigations into the effects of HSYA on non-small cell lung cancer (NSCLC) revealed its capacity to inhibit cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, highlighting its anti-tumor potential (Jiang et al., 2019).

Angiogenesis and Tissue Repair

HSYA has been shown to inhibit angiogenesis in hepatocellular carcinoma via blocking the ERK/MAPK and NF-κB signaling pathway, further demonstrating its broad therapeutic potential (Yang et al., 2015).

Future Directions

A growing number of discoveries suggest that HSYA has a better effect on metabolic diseases, including cancer, diabetes, and cardiovascular diseases . This has led to increasing attention on development and utilization in the pharmaceutical, food, and cosmetics industries .

properties

IUPAC Name

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUBSCVWHLRGE-UXEKTNMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031226
Record name Hydroxysafflor yellow A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxysafflor Yellow A

CAS RN

78281-02-4
Record name Hydroxysafflor yellow A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxysafflor yellow A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYSAFFLOR YELLOW A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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